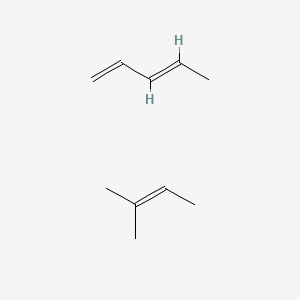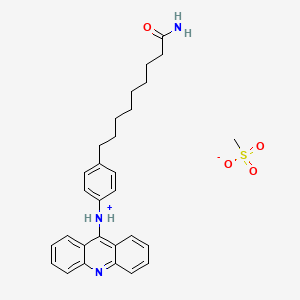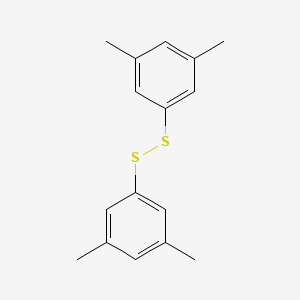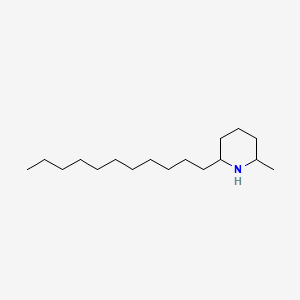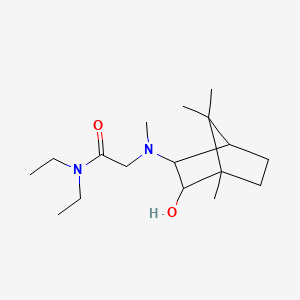
Acetamide, N,N-diethyl-2-((2-hydroxy-3-bornyl)methylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ACETAMIDE,N,N-DIETHYL-2-((2-HYDROXY-3-BORNYL)METHYLAMINO)- is a complex organic compound with a unique structure that includes both acetamide and bornyl groups
Vorbereitungsmethoden
The synthesis of ACETAMIDE,N,N-DIETHYL-2-((2-HYDROXY-3-BORNYL)METHYLAMINO)- typically involves multiple steps, starting with the preparation of the acetamide and bornyl precursors. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Chemischer Reaktionen
ACETAMIDE,N,N-DIETHYL-2-((2-HYDROXY-3-BORNYL)METHYLAMINO)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
ACETAMIDE,N,N-DIETHYL-2-((2-HYDROXY-3-BORNYL)METHYLAMINO)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of ACETAMIDE,N,N-DIETHYL-2-((2-HYDROXY-3-BORNYL)METHYLAMINO)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, ACETAMIDE,N,N-DIETHYL-2-((2-HYDROXY-3-BORNYL)METHYLAMINO)- stands out due to its unique combination of acetamide and bornyl groups. Similar compounds include:
N,N-Diethylacetamide: Lacks the bornyl group, resulting in different chemical properties and applications.
Bornyl Acetate: Contains the bornyl group but lacks the acetamide functionality, leading to distinct reactivity and uses
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Eigenschaften
CAS-Nummer |
93479-23-3 |
|---|---|
Molekularformel |
C17H32N2O2 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
N,N-diethyl-2-[(3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)-methylamino]acetamide |
InChI |
InChI=1S/C17H32N2O2/c1-7-19(8-2)13(20)11-18(6)14-12-9-10-17(5,15(14)21)16(12,3)4/h12,14-15,21H,7-11H2,1-6H3 |
InChI-Schlüssel |
NUIUTWUJJLSMAW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)CN(C)C1C2CCC(C1O)(C2(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Ethyl-1,2,4,5-tetrahydroazepino[4,5-b]quinoxaline](/img/structure/B13774011.png)


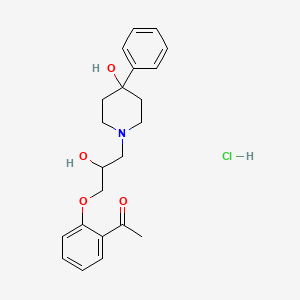
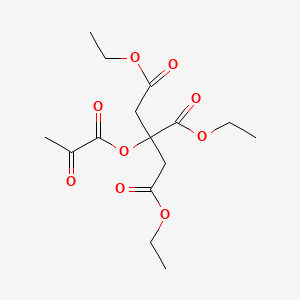
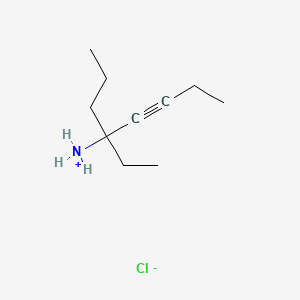
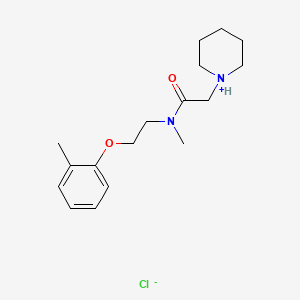
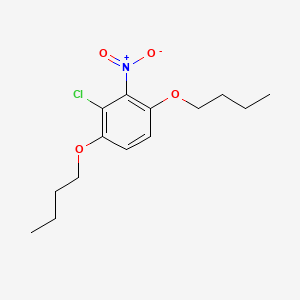
![(2,4-Pentanedionato-O2,O4)bis[2-(1H-pyrazol-1-yl-N2)phenyl-C]iridium(III)](/img/structure/B13774046.png)

